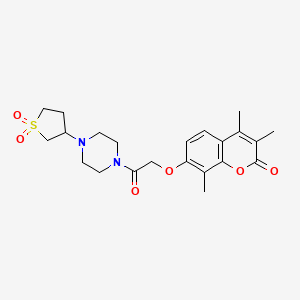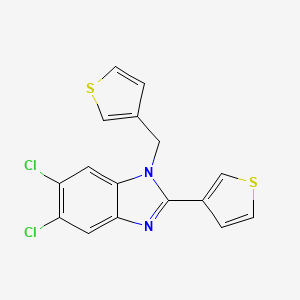
7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one is a complex organic molecule that features a chromenone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one typically involves multiple steps:
Formation of the chromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the chromenone intermediate with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.
Attachment of the dioxidotetrahydrothiophenyl group: This is usually done through a nucleophilic substitution reaction, where the piperazine intermediate reacts with a dioxidotetrahydrothiophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one: can undergo various chemical reactions, including:
Oxidation: The chromenone core and the dioxidotetrahydrothiophenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or sulfoxides.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Mechanism of Action
The mechanism of action of 7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one involves its interaction with specific molecular targets. The chromenone core can interact with enzymes or receptors, modulating their activity. The piperazine and dioxidotetrahydrothiophenyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-N-(2-fluorophenyl)acetamide
- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)naphthalene-1-sulfonamide
Uniqueness
7-(2-(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)-2-oxoethoxy)-3,4,8-trimethyl-2H-chromen-2-one: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H28N2O6S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
7-[2-[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-2-oxoethoxy]-3,4,8-trimethylchromen-2-one |
InChI |
InChI=1S/C22H28N2O6S/c1-14-15(2)22(26)30-21-16(3)19(5-4-18(14)21)29-12-20(25)24-9-7-23(8-10-24)17-6-11-31(27,28)13-17/h4-5,17H,6-13H2,1-3H3 |
InChI Key |
ULDCYMDVSBPHPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4CCS(=O)(=O)C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Chlorophenyl)benzimidazolyl]-1-ethoxyethane](/img/structure/B11136274.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(2-phenylethyl)-5-(pyridin-3-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136293.png)
![1-(3-Chloro-4-ethoxybenzenesulfonyl)-N-[(oxolan-2-YL)methyl]piperidine-3-carboxamide](/img/structure/B11136301.png)
![N-(1-{2-[4-(4-fluorophenyl)piperazino]-2-oxoethyl}-1H-indol-4-yl)acetamide](/img/structure/B11136308.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136312.png)
![N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide](/img/structure/B11136317.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B11136328.png)
![2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11136331.png)
![1-(2-Fluorophenyl)-6,7-dimethyl-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11136338.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(2-methoxyethyl)-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11136342.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B11136353.png)
![6-chloro-4-methyl-2-oxo-2H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B11136355.png)

